![molecular formula C16H12FNO5 B5639479 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate](/img/structure/B5639479.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate
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Overview
Description
Synthesis Analysis
Synthesis of complex molecules such as "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" often involves multistep reactions, starting from simple precursors. While specific synthesis pathways for this compound were not directly found, similar compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate and its derivatives have been synthesized through reactions involving chlorophenacyl bromide with carboxylic acids, suggesting possible analogous methods for our compound of interest (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" has been detailed through spectroscopic and computational studies, which include FT-IR, NMR, and X-ray diffraction analyses. These studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of such compounds, which are essential for understanding their reactivity and interactions (Kumar et al., 2014).
Chemical Reactions and Properties
The presence of both nitro and ester functional groups in compounds similar to our compound of interest suggests a range of possible chemical reactions, including reduction, nucleophilic substitution, and condensation reactions. These functional groups significantly influence the molecule's reactivity towards different reagents and conditions, thereby affecting the synthesis of heterocyclic compounds and other complex organic molecules (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in different fields. These properties are often determined experimentally through techniques like X-ray crystallography. The crystal and molecular structure of related compounds provides valuable information on the intermolecular interactions and stability of such molecules (Polyakova et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate" can be inferred from studies on similar compounds. The electronic properties, such as HOMO-LUMO gap, dipole moment, and hyperpolarizability, play a significant role in determining the reactivity and potential applications of the compound. Computational methods, including density functional theory (DFT), provide insights into these properties, which are critical for designing molecules with desired reactivities and functions (Kumar et al., 2014).
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c1-10-2-3-12(8-14(10)18(21)22)15(19)9-23-16(20)11-4-6-13(17)7-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJXXQMCZYVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-fluorobenzoate |
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